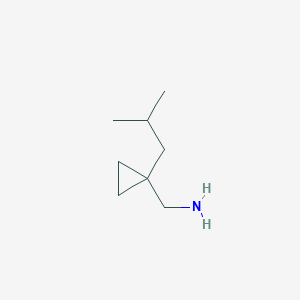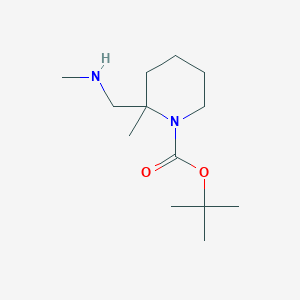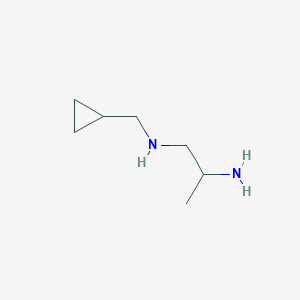
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an ethyl ester group, a 2,4-dimethoxybenzyl moiety, and a fluorine atom attached to the indoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the 2,4-Dimethoxybenzyl Group: The 2,4-dimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where the indoline nitrogen attacks a suitable electrophile, such as a benzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Benzyl halides, N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Ethyl 1-(2,4-dimethoxybenzyl)-7-fluoroindoline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,4-dimethoxybenzyl)-indoline-2-carboxylate: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
Ethyl 1-(2,4-dimethoxybenzyl)-7-chloroindoline-2-carboxylate: Contains a chlorine atom instead of fluorine, which may influence its physicochemical properties and interactions.
Ethyl 1-(2,4-dimethoxybenzyl)-7-bromoindoline-2-carboxylate: Contains a bromine atom, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C20H22FNO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
ethyl 1-[(2,4-dimethoxyphenyl)methyl]-7-fluoro-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C20H22FNO4/c1-4-26-20(23)17-10-13-6-5-7-16(21)19(13)22(17)12-14-8-9-15(24-2)11-18(14)25-3/h5-9,11,17H,4,10,12H2,1-3H3 |
InChI 键 |
VFBRDQHFNSCSLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC2=C(N1CC3=C(C=C(C=C3)OC)OC)C(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
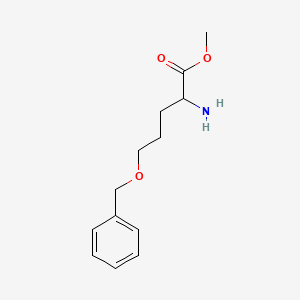

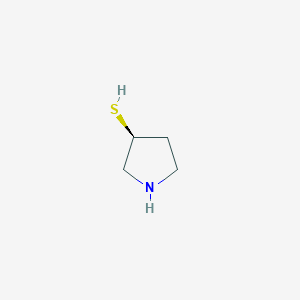
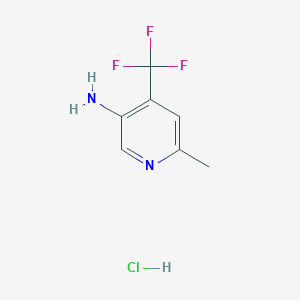
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
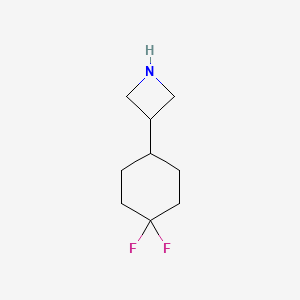


![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
